REACTION_SMILES
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[CH3:34][CH2:35][OH:36].[O:1]1[CH:2]([CH2:3][n:4]2[cH:5][n:6][c:7]3[n:8]([CH3:16])[c:9](=[O:15])[n:10]([CH3:11])[c:12](=[O:14])[c:13]23)[CH2:17]1.[c:18]1([S:24][CH2:25][CH2:26][CH2:27][N:28]2[CH2:29][CH2:30][NH:31][CH2:32][CH2:33]2)[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[OH:1][CH:2]([CH2:3][n:4]1[cH:5][n:6][c:7]2[n:8]([CH3:16])[c:9](=[O:15])[n:10]([CH3:11])[c:12](=[O:14])[c:13]12)[CH2:17][N:31]1[CH2:30][CH2:29][N:28]([CH2:27][CH2:26][CH2:25][S:24][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[CH2:33][CH2:32]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(=O)c2c(ncn2CC2CO2)n(C)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(SCCCN2CCNCC2)cc1
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Name
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Type
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product
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Smiles
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Cn1c(=O)c2c(ncn2CC(O)CN2CCN(CCCSc3ccccc3)CC2)n(C)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |